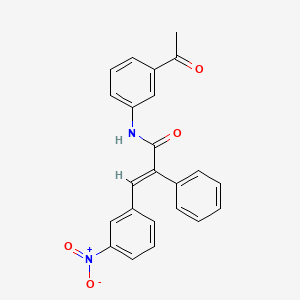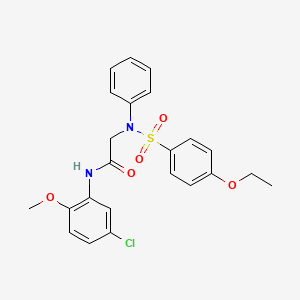
(2E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide
Overview
Description
(2E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide: is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetylphenylamine, 3-nitrobenzaldehyde, and benzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 3-acetylphenylamine and 3-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.
Addition of Benzaldehyde: Benzaldehyde is then added to the reaction mixture, and the resulting product undergoes cyclization to form the desired enamide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrophenyl groups, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted enamides with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a candidate for drug design and optimization.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of (2E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3-acetylphenyl)-3-phenylprop-2-enamide: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
(2E)-N-(3-nitrophenyl)-3-phenylprop-2-enamide: Lacks the acetylphenyl group, affecting its reactivity and applications.
(2E)-N-(3-acetylphenyl)-3-(4-nitrophenyl)-2-phenylprop-2-enamide: Similar structure but with a different position of the nitro group, leading to variations in its chemical behavior.
Uniqueness
The presence of both the acetylphenyl and nitrophenyl groups in (2E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide imparts unique chemical and biological properties
Properties
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-16(26)19-10-6-11-20(15-19)24-23(27)22(18-8-3-2-4-9-18)14-17-7-5-12-21(13-17)25(28)29/h2-15H,1H3,(H,24,27)/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNFBCWVEPPUIP-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B3639304.png)
![2-[(2-bromophenyl)methylsulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B3639308.png)
![4-{[3-bromo-4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B3639315.png)
![3-[5-(4-bromophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3639323.png)
![N-({3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)butanamide](/img/structure/B3639327.png)
![(E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE](/img/structure/B3639334.png)
![3-bromo-4-methoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B3639340.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B3639346.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B3639347.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3639369.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B3639384.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3639390.png)
![3-Bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B3639391.png)
